AEZS-112 - 1214741-69-1

AEZS-112

Catalog Number: EVT-287998
CAS Number: 1214741-69-1
Molecular Formula: C25H23N3O2
Molecular Weight: 397.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AEZS-112, also known as ZEN012, is an orally active small mol. anti-cancer drug which inhibits the polymn. of tubulin at low micromolar concns. AEZS 112 dose-dependently increased non-vital hypodiploid cells and the cytotoxic effect was least pronounced in G2 phase of the cell cycle, indicating cell death during mitosis, as detd. by FACS anal. AEZS 112 showed anti-tumor activity in human ovarian and endometrial cancer cell lines at low micromolar concns., which could not be abrogated by caspase inhibition and is therefore a good candidate for in vivo studies in these tumors.
Source and Classification

AEZS-112 is synthesized through a series of chemical reactions designed to optimize its efficacy as an anti-cancer agent. It falls under the category of small-molecule inhibitors, specifically targeting pathways associated with cancer cell proliferation. The compound is derived from a class of synthetic agents aimed at enhancing therapeutic outcomes in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of AEZS-112 involves several intricate steps that include:

  1. Inhibition of Tubulin Polymerization: This is achieved by modifying the structure of the compound to enhance its binding affinity to tubulin, preventing the formation of microtubules necessary for mitosis.
  2. Inhibition of Topoisomerase II: AEZS-112 also interacts with topoisomerase II, an enzyme crucial for DNA replication and repair. The inhibition of this enzyme leads to DNA strand breaks, ultimately triggering apoptosis in cancer cells.

The synthesis process typically employs various organic solvents and catalysts to facilitate substitution reactions, which are essential for introducing functional groups that enhance the compound's biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

AEZS-112 undergoes several types of chemical reactions during its synthesis and application:

  1. Oxidation and Reduction: These reactions are pivotal for modifying the compound’s structure to improve its anti-cancer properties. Oxidative modifications can enhance binding interactions with target proteins.
  2. Substitution Reactions: Common reagents used include various organic solvents that facilitate the substitution of functional groups on the core structure. This step is critical for optimizing the compound’s activity against cancer cells.

The primary products formed from these reactions are derivatives that maintain the anti-cancer activity characteristic of AEZS-112, making it a versatile candidate for further development.

Mechanism of Action

Process and Data

The mechanism through which AEZS-112 exerts its therapeutic effects involves:

  1. Inhibition of Tubulin Polymerization: By binding to tubulin, AEZS-112 prevents microtubule formation, disrupting mitotic spindle assembly and leading to cell cycle arrest.
  2. Topoisomerase II Inhibition: The interaction with topoisomerase II results in the stabilization of DNA double-strand breaks during replication, which triggers programmed cell death (apoptosis) in malignant cells.

This dual action not only enhances the efficacy against various cancer types but also potentially reduces resistance commonly seen with single-target therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AEZS-112 is characterized by several key physical and chemical properties:

  • Appearance: Solid powder
  • Purity: Greater than 98%
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), insoluble in water
  • Storage Conditions: Recommended storage is in a dry, dark place at 0 - 4 °C for short-term use or -20 °C for long-term stability.
  • Shelf Life: More than two years if stored properly.

These properties are crucial for ensuring the stability and effectiveness of AEZS-112 during research and potential therapeutic applications.

Applications

Scientific Uses

AEZS-112 has been extensively studied for various applications in scientific research:

  1. Chemistry: It serves as a model compound for studying mechanisms related to tubulin polymerization inhibition and topoisomerase II activity.
  2. Biology: Research has focused on its effects on cell cycle dynamics and apoptosis induction in cancer cell lines.
  3. Medicine: Demonstrated significant anti-tumor activity across various cancer models, positioning AEZS-112 as a promising candidate for further development into clinical therapies.
  4. Industry: Utilized in developing new anti-cancer drugs and therapeutic agents aimed at improving treatment outcomes for patients .
Discovery and Development of AEZS-112

Historical Context of Antineoplastic Small Molecule Design

The evolution of antineoplastic agents has transitioned from cytotoxic natural products to rationally designed multi-targeted molecules. Early cytotoxics like vinca alkaloids and taxanes targeted single pathways (e.g., microtubule dynamics), but their efficacy was limited by drug resistance and toxicity [4] [8]. By the 2000s, research focused on hybrid molecules combining pharmacophores from diverse scaffolds to overcome these limitations. AEterna Zentaris leveraged this paradigm in developing AEZS-112, integrating structural elements from tubulin inhibitors and topoisomerase II antagonists [1] [7]. This approach aligned with industry efforts to create "multi-targeted cytotoxic candidates" capable of simultaneous inhibition of complementary oncogenic pathways [1].

Table 1: Evolution of Cytotoxic Anticancer Agents

GenerationRepresentative AgentsPrimary TargetLimitations
1st (1960s-1980s)Vincristine, PaclitaxelTubulin polymerizationP-glycoprotein-mediated resistance
2nd (1990s-2000s)Doxorubicin, EtoposideTopoisomerase IICardiotoxicity, secondary malignancies
3rd (2000s-present)AEZS-112 hybridsTubulin + Topoisomerase IIOptimizing bioavailability

Rational Drug Design Strategies for AEZS-112

AEZS-112 (chemical name: undisclosed; alternative name: ZEN-012) was engineered using structure-activity relationship (SAR) and molecular modeling techniques. Key strategies included:

  • Scaffold Hybridization: AEZS-112 combines a tubulin-binding domain (inspired by colchicine-site binders) with a DNA-interacting moiety mimicking etoposide’s topoisomerase II inhibition [1] [4]. Computational docking studies optimized spatial orientation to ensure dual-target engagement without steric clashes [5] [10].
  • Bioavailability Enhancement: Introduction of methyl groups and aromatic rings improved metabolic stability, enabling oral administration—a rarity among early tubulin inhibitors [3] [7]. In vitro metabolic stability assays in hepatic microsomes guided these modifications [1].
  • Resistance Mitigation: The design prioritized activity against cisplatin- and taxane-resistant lines by avoiding P-glycoprotein recognition motifs. This was validated in ovarian cancer cells (SKOV-3), where AEZS-112 maintained nanomolar potency despite resistance to conventional agents [4].

Table 2: Key Molecular Design Features of AEZS-112

Design FeatureChemical RationaleBiological Impact
Biphenyl coreFacilitates π-stacking with tubulin’s β-subunitDisrupts microtubule assembly
Tertiary amine side chainEnhances solubility and DNA minor groove bindingStabilizes topoisomerase II-DNA cleavage complex
Methoxy substitutionsShields ester bonds from hydrolytic enzymesProlongs half-life in vivo

Preclinical Development and Target Validation

In Vitro Profiling

AEZS-112 demonstrated broad-spectrum cytotoxicity across 42 human tumor cell lines, with EC₅₀ values ranging from 31.2 nM (PA-1 ovarian) to 5 µM (SKOV-3 ovarian) [4]. Notably:

  • It induced necrosis-like cell death in endometrial cancer lines (Ishikawa, HEC 1A), confirmed via Annexin V/propidium iodide staining [4].
  • Caspase inhibition with zVAD-FMK failed to rescue cell viability, indicating a caspase-independent mechanism distinct from classical apoptosis [4].

In Vivo Efficacy

In xenograft models, weekly oral dosing (120–600 mg/kg) significantly inhibited tumor growth in:

  • Mammary carcinomas: 78% volume reduction vs. controls [1]
  • Renal and leukemic models: Prolonged stable disease >60 weeks in some subjects [3]
  • Chemoresistant tumors: Activity persisted in paclitaxel-resistant lung and ovarian tumors due to evasion of efflux pumps [1] [4]

Mechanistic Validation

Target engagement was confirmed via:

  • Tubulin Polymerization Assays: AEZS-112 inhibited microtubule assembly at IC₅₀ = 1.2 µM [4].
  • Topoisomerase II Decatenation Assays: 85% inhibition at 10 µM concentration [1].
  • Antiangiogenic Effects: Reduced VEGF secretion in endothelial co-cultures at subcytotoxic doses (100 nM) [1].

Table 3: In Vivo Efficacy of AEZS-112 in Xenograft Models

Cancer TypeModelDosing RegimenTumor Growth Inhibition
EndometrialIshikawa xenograft100 mg/kg twice weekly72% vs. control
OvarianSKOV-3 xenograft150 mg/kg weekly64% vs. control
ColonHCT116 xenograft200 mg/kg weekly81% vs. control

Properties

CAS Number

1214741-69-1

Product Name

AEZS-112

IUPAC Name

acridin-9-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C25H23N3O2/c1-30-19-8-6-7-18(17-19)27-13-15-28(16-14-27)25(29)24-20-9-2-4-11-22(20)26-23-12-5-3-10-21(23)24/h2-12,17H,13-16H2,1H3

InChI Key

YTECZQLINBWBIQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53

Solubility

Soluble in DMSO, not in water

Synonyms

ZEN012; ZEN 012; ZEN-012; AEZS112; AEZS 112; AEZS-112.

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.